N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide
Übersicht
Beschreibung
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09431156 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) on hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed antimicrobial, antilipase, and antiurease activities. This study indicates the compound's potential in developing antimicrobial agents through microwave-assisted synthesis methods Basoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) synthesized new pyrazole derivatives, evaluating their potential as inhibitors of photosynthetic electron transport. This study illustrates the utility of such compounds in agricultural chemistry, possibly serving as herbicides or in studying photosynthesis mechanisms Vicentini, C. B., Guccione, S., Giurato, L., Ciaccio, R., Mares, D., & Forlani, G. (2005). Journal of agricultural and food chemistry.
Heterocyclic Compound Synthesis for Antimicrobial Activity
Elmagd et al. (2017) utilized thiosemicarbazide derivatives for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity. This underscores the role of such compounds in developing new antimicrobial agents Elmagd, W., Hemdan, M., Samy, S. S., & Youssef, A. S. (2017). Journal of Heterocyclic Chemistry.
Mosquito-larvicidal and Antibacterial Properties
Castelino et al. (2014) studied novel thiadiazolotriazin-4-ones for mosquito-larvicidal and antibacterial properties, highlighting the potential of such compounds in public health applications, particularly in vector control and bacterial infection management Castelino, P., Naik, P., Dasappa, J. P., Sujayraj, R. S., Chandra, K. S., Chaluvaiah, K., Nair, R., Kumari, M. V. S., Kalthur, G., & Adiga, S. (2014). European journal of medicinal chemistry.
Angiotensin II Receptor Antagonistic Activities
Research on benzimidazole derivatives bearing acidic heterocycles by Kohara et al. (1996) revealed angiotensin II receptor antagonistic activities, suggesting applications in hypertension and cardiovascular disease treatment Kohara, Y., Kubo, K., Imamiya, E., Wada, T., Inada, Y., & Naka, T. (1996). Journal of medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)thiadiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-3-6-19-12-7-10(4-5-13(12)22-8-14(19)20)16-15(21)11-9-23-18-17-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDCZSZBCLZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CSN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.